molecular formula C9H9NO2 B1526344 5-(Hydroxymethyl)indolin-2-one CAS No. 612487-61-3

5-(Hydroxymethyl)indolin-2-one

Cat. No.: B1526344
CAS No.: 612487-61-3
M. Wt: 163.17 g/mol
InChI Key: KFEKDTIWYDGPPQ-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)indolin-2-one is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

5-(Hydroxymethyl)indolin-2-one, as an indole derivative, has been found to bind with high affinity to multiple receptors . The indole scaffold is present in many important synthetic drug molecules and has been found to have diverse biological applications .

Mode of Action

Indolin-2-one nitroimidazole antibiotics have been found to exhibit an unexpected dual mode of action . They inhibit topoisomerase IV, an essential enzyme for DNA replication . Furthermore, they facilitate in vivo reduction due to their significantly increased redox potentials compared to classic 5-nitroimidazoles .

Biochemical Pathways

Indole derivatives, including this compound, have been found to possess various biological activities, affecting a variety of biochemical pathways . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It has been found that indolin-2-one and its derivatives can cross the blood-brain barrier . Low doses of indolin-2-one in the blood can cause reduced blood pressure and mild sedation, while high doses can cause coma and death .

Result of Action

Indolin-2-one derivatives with the lowest bond dissociation enthalpy, ionization potential, and proton affinity values have been identified as compounds with high antioxidant activity .

Action Environment

It has been found that indolin-2-one derivatives with substituents in the ortho position are promising potential novel antioxidants .

Biochemical Analysis

Biochemical Properties

5-(Hydroxymethyl)indolin-2-one, like other indole derivatives, has been found to bind with high affinity to multiple receptors, which makes it useful in developing new derivatives . It has been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives have been found to have promising cell-based antitumor activity . For example, certain 3-substituted-indolin-2-one derivatives have shown inhibitory activity against various human carcinoma cell lines .

Molecular Mechanism

Indole derivatives have been found to inhibit the activity of various protein tyrosine kinases, such as the epidermal growth factor receptor, vascular endothelial growth factor receptor, fibroblast growth factor receptor, and platelet-derived growth factor receptor .

Temporal Effects in Laboratory Settings

It has been found that indole is absorbed within 30 minutes and fully metabolized in 6 hours when orally administered to mice .

Dosage Effects in Animal Models

It has been found that certain indolin-2-one derivatives can cause reduced blood pressure and mild sedation at low doses (10 mg/kg), while high doses (100 mg/kg) can cause coma and death .

Metabolic Pathways

Indole is known to be metabolized by the cytochrome P450 enzymes CYP1A2 and CYP2A5 .

Transport and Distribution

It has been found that certain indole derivatives can cross the blood-brain barrier .

Subcellular Localization

It has been found that certain indole derivatives can be found in the brain .

Properties

IUPAC Name

5-(hydroxymethyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-5-6-1-2-8-7(3-6)4-9(12)10-8/h1-3,11H,4-5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEKDTIWYDGPPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)CO)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612487-61-3
Record name 5-(Hydroxymethyl)-1,3-Dihydro-2H-Indol-2-One
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution/suspension of the compound obtained in Step B (66.8 mmol) in THF (850 ml) at −65° C. there is added, dropwise, 1M DIBAL-H solution (546 mmol) over one hour and under an inert atmosphere. The reaction mixture is brought to −30° C. over 1 hour 30 minutes. 22 ml of water are added dropwise and then 22 ml of 15% aqueous sodium hydroxide solution at 0° C. and then 55 ml of water. MgSO4 (300 g) is added to the reaction mixture and stirring is carried out for 30 minutes. The suspension is filtered over Celite and washed with THF. The filtrate is evaporated to dryness to yield a pasty solid that is brown in colour. The residue is triturated in methanol, and the powder obtained is filtered off and dried in vacuo to yield the title product, which is used directly in the next Step.
Quantity
66.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
850 mL
Type
solvent
Reaction Step One
Quantity
546 mmol
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 g
Type
reactant
Reaction Step Four
Name
Quantity
55 mL
Type
solvent
Reaction Step Five
Name
Quantity
22 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To an ice-cooled mixture of methyl 2-oxoindoline-5-carboxylate (0.5 gram, 2.6 mmol) in a tetrahydrofuran/ethanol mixture (15:0.3 mL) was added lithium borohydride (115 mg, 5.2 mmol) in one portion. After 30 min, another portion of lithium borohydride (100 mg, 4.5 mmol) was added and the reaction solution was stirred for 4 h at room temperature. A third portion of lithium borohydride (200 mg, 9.2 mmol) and ethanol (0.3 mL) were added and the reaction solution was stirred for 14 h at room temperature. The reaction was quenched with water (10 mL) and an aqueous saturated ammonium chloride solution (30 mL) and extracted with ethyl acetate. The combined organic phases were dried (Na2SO4) and evaporated in vacuo. The crude product was purified on a silica gel column using methylene chloride/methanol, (10:1) as the eluent to give 140 mg (33% yield) of the title compound: 1H NMR (DMSO-d6, 300 MHz) δ 10.3 (br s, 1 H), 7.14 (s, 1 H), 7.09 (d, J=8 Hz, 1 H), 6.74 (d, J=8 Hz, 1 H), 5.03 (t, J=6 Hz, 1 H), 4.41 (7, J=6 Hz, 2 H), 3.44 (s, 2 H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
tetrahydrofuran ethanol
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
115 mg
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
reactant
Reaction Step Four
Quantity
200 mg
Type
reactant
Reaction Step Five
Quantity
0.3 mL
Type
solvent
Reaction Step Five
Yield
33%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Hydroxymethyl)indolin-2-one
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5-(Hydroxymethyl)indolin-2-one
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5-(Hydroxymethyl)indolin-2-one
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5-(Hydroxymethyl)indolin-2-one
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Reactant of Route 6
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